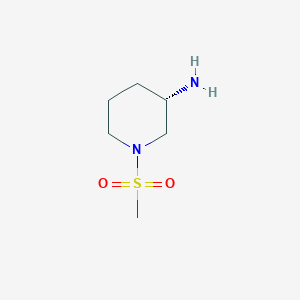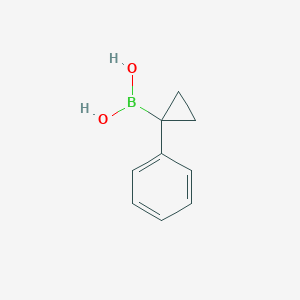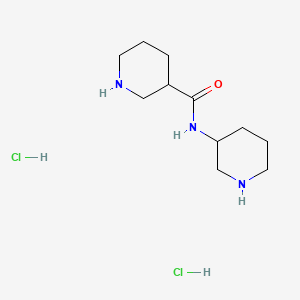![molecular formula C10H12N2O B15318956 2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL](/img/structure/B15318956.png)
2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-1,3-Benzodiazol-5-yl)propan-2-ol is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . This compound features a benzodiazole ring, which is a fused bicyclic structure consisting of a benzene ring and an imidazole ring. Benzodiazole derivatives are known for their diverse biological activities and are used in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-5-yl)propan-2-ol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-nitro-1H-benzimidazole with a suitable alkylating agent, followed by reduction of the nitro group to an amine and subsequent functionalization to introduce the hydroxyl group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .
化学反应分析
Types of Reactions
2-(1H-1,3-Benzodiazol-5-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzodiazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced benzodiazole derivatives.
Substitution: Formation of various substituted benzodiazole derivatives.
科学研究应用
2-(1H-1,3-Benzodiazol-5-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-(1H-1,3-benzodiazol-5-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The benzodiazole ring can interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
2-(1H-1,3-Benzodiazol-2-yl)propan-2-ol: Similar structure but with the hydroxyl group at a different position.
3-(1H-1,3-Benzodiazol-5-yl)propan-1-ol: Similar structure but with a different alkyl chain length and position of the hydroxyl group.
Uniqueness
2-(1H-1,3-Benzodiazol-5-yl)propan-2-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the hydroxyl group and the benzodiazole ring can significantly impact its interaction with molecular targets and its overall pharmacological profile .
属性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC 名称 |
2-(3H-benzimidazol-5-yl)propan-2-ol |
InChI |
InChI=1S/C10H12N2O/c1-10(2,13)7-3-4-8-9(5-7)12-6-11-8/h3-6,13H,1-2H3,(H,11,12) |
InChI 键 |
YIVNFWJIUITCPX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC2=C(C=C1)N=CN2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine](/img/structure/B15318906.png)





![5-[({Imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B15318935.png)
